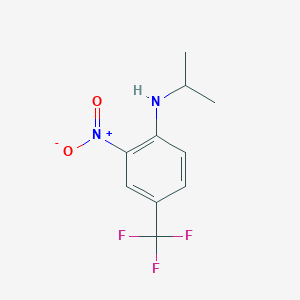
N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline
Vue d'ensemble
Description
N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline is an organic compound with the molecular formula C10H11F3N2O2. It is a derivative of aniline, characterized by the presence of nitro and trifluoromethyl groups on the benzene ring, as well as an isopropyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline typically involves the nitration of N-Isopropylaniline followed by the introduction of the trifluoromethyl group. One common method is as follows:
Nitration: N-Isopropylaniline is treated with a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position relative to the amino group.
Trifluoromethylation: The nitro compound is then subjected to trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a catalyst such as copper powder (Cu).
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are often employed to achieve the desired product quality .
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the isopropyl group is oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Reduction: H2/Pd-C, SnCl2/HCl
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., NaOH)
Oxidation: KMnO4, CrO3
Major Products Formed:
Reduction: N-Isopropyl-2-Amino-4-(Trifluoromethyl)Aniline
Substitution: Various substituted anilines depending on the nucleophile used
Oxidation: N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Benzaldehyde
Applications De Recherche Scientifique
N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique electronic and steric properties.
Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs with improved efficacy and safety profiles.
Biological Studies: The compound is used in studies investigating the effects of nitro and trifluoromethyl groups on biological activity and molecular interactions
Mécanisme D'action
The mechanism of action of N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline depends on its specific applicationThe nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability .
Comparaison Avec Des Composés Similaires
- 2-Nitro-4-(Trifluoromethyl)Aniline
- 4-Nitro-2-(Trifluoromethyl)Aniline
- 2-Nitro-4-(Trifluoromethyl)Benzonitrile
Comparison: N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline is unique due to the presence of the isopropyl group attached to the nitrogen atom, which can influence its reactivity and interactions compared to other similar compounds. The trifluoromethyl group imparts distinct electronic properties, making it more resistant to metabolic degradation and enhancing its potential as a pharmacophore .
Propriétés
IUPAC Name |
2-nitro-N-propan-2-yl-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c1-6(2)14-8-4-3-7(10(11,12)13)5-9(8)15(16)17/h3-6,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUROZHKSHLAXMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379456 | |
| Record name | N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-90-4 | |
| Record name | N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175277-90-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
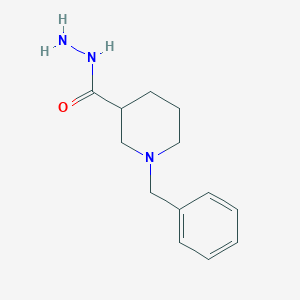
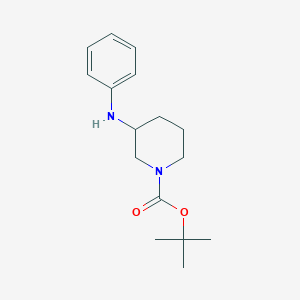
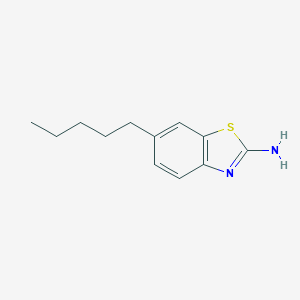
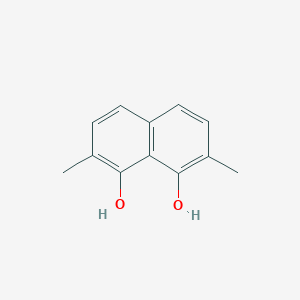
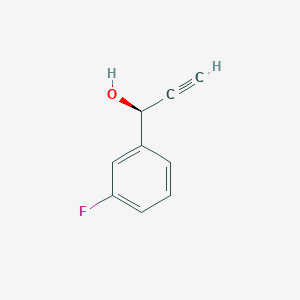
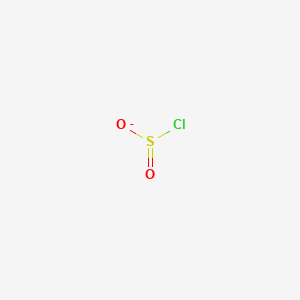
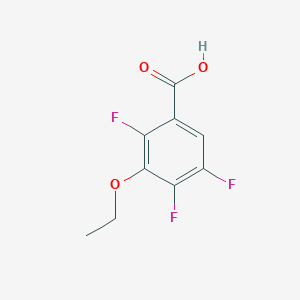
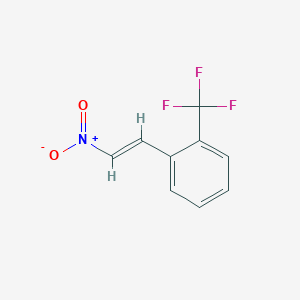
![Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate](/img/structure/B69544.png)
![Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2S,3S)-](/img/structure/B69549.png)
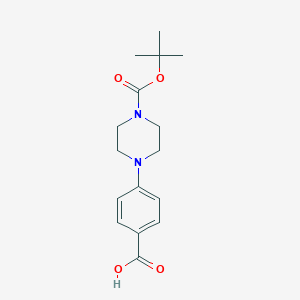
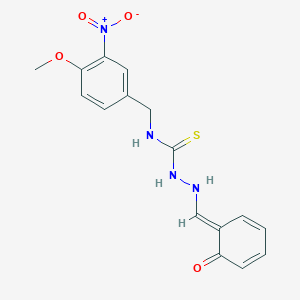
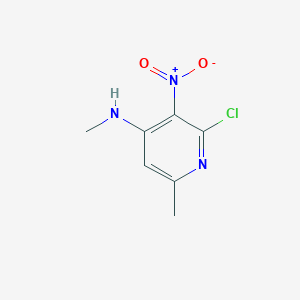
![4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate](/img/structure/B69560.png)
